4-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoic acid
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Overview
Description
4-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoic acid is an organic compound that features a benzoic acid core substituted with a hydroxyimino group and a phenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoic acid typically involves the reaction of 4-formylbenzoic acid with 2-[(E)-(hydroxyimino)methyl]phenol. The reaction is carried out under mild conditions, often using a base such as sodium hydroxide to facilitate the formation of the phenoxy linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to form amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
4-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of various chemical products
Mechanism of Action
The mechanism of action of 4-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenoxy group can interact with hydrophobic regions of proteins, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 4-[(E)-(hydroxyimino)methyl]-2-methyl-, methyl ester
- 4-({2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}methyl)benzoic acid
Uniqueness
4-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the hydroxyimino and phenoxy groups allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H13NO4 |
---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
4-[[2-[(E)-hydroxyiminomethyl]phenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C15H13NO4/c17-15(18)12-7-5-11(6-8-12)10-20-14-4-2-1-3-13(14)9-16-19/h1-9,19H,10H2,(H,17,18)/b16-9+ |
InChI Key |
YKKLUCYHSGZYCQ-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/O)OCC2=CC=C(C=C2)C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)OCC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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